molecular formula C12H17Cl2F3N2O B13468965 1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride

1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride

Cat. No.: B13468965
M. Wt: 333.17 g/mol
InChI Key: AFSMQRYSOBZPOP-UHFFFAOYSA-N
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Description

1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring and a methanamine group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction on the phenyl ring.

    Formation of the Methanamine Group: The methanamine group is attached through a reductive amination process.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the methanamine group to a primary amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Primary amines and other reduced forms.

    Substitution Products: Compounds with substituted trifluoromethoxy groups.

Scientific Research Applications

1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

  • 1-{1-[4-(Fluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride
  • 1-{1-[4-(Methoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride
  • 1-{1-[4-(Chloromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride

Comparison:

  • Structural Differences: The presence of different substituents (fluoro, methoxy, chloro) on the phenyl ring.
  • Unique Properties: The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
  • Applications: While similar compounds may have overlapping applications, the trifluoromethoxy derivative may exhibit distinct biological activities and chemical reactivity.

This comprehensive overview highlights the significance of 1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride in various scientific domains. Its unique structure and properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17Cl2F3N2O

Molecular Weight

333.17 g/mol

IUPAC Name

[1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)18-11-3-1-10(2-4-11)17-6-5-9(7-16)8-17;;/h1-4,9H,5-8,16H2;2*1H

InChI Key

AFSMQRYSOBZPOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)OC(F)(F)F.Cl.Cl

Origin of Product

United States

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